2-Phenoxyphenol vs. Triclosan: 70,000-Fold Lower FabI Binding Affinity Establishes Baseline Scaffold Activity
2-Phenoxyphenol (the non-halogenated scaffold) demonstrates a 70,000-fold weaker binding affinity to the E. coli FabI enzyme compared to the halogenated analog triclosan. While triclosan binds tightly and specifically to the E-NAD+ complex with a Ki of 7 pM, 2-phenoxyphenol exhibits equal, weaker affinity for both E-NAD+ and E-NADH forms with Ki values of 0.5 µM and 0.4 µM, respectively [1]. This quantitative disparity highlights 2-phenoxyphenol's role as a foundational, low-activity comparator for assessing the potency gains imparted by halogenation [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.5 µM (E-NAD+); Ki = 0.4 µM (E-NADH) |
| Comparator Or Baseline | Triclosan: Ki = 7 pM (E-NAD+) |
| Quantified Difference | 70,000-fold reduction in affinity for 2-phenoxyphenol relative to triclosan |
| Conditions | E. coli FabI enoyl reductase enzyme assay |
Why This Matters
This defines 2-phenoxyphenol as the essential non-halogenated reference standard for evaluating the impact of halogen substituents on target engagement in FabI inhibitor development programs.
- [1] Sivaraman S, Sullivan TJ, Johnson F, Tonge PJ. Inhibition of the bacterial enoyl reductase FabI by triclosan and related diphenyl ethers. Journal of Medicinal Chemistry. 2004;47(3):509-518. View Source
- [2] Xu H, Sullivan TJ, Sekiguchi J, Kirimura T, Ojima I, Tonge PJ. Mechanism and Inhibition of saFabI, the Enoyl Reductase from Staphylococcus aureus. Biochemistry. 2008;47(14):4228-4236. View Source
